molecular formula C7H14ClNO2 B2843343 [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride CAS No. 2138150-58-8

[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride

Cat. No.: B2843343
CAS No.: 2138150-58-8
M. Wt: 179.64
InChI Key: DTBMSZDQTDIBPH-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride: is a chemical compound that features a bicyclic structure with an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure through a [2+2] cycloaddition reaction.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the aminomethyl and hydroxymethyl groups. This can be achieved through nucleophilic substitution reactions where appropriate nucleophiles are introduced under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives. For example, the aminomethyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates, and other electrophiles.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design.

Industry:

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-3-7-1-6(2-7,4-9)5-10-7;/h9H,1-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBMSZDQTDIBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CN)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138150-58-8
Record name [1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride
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